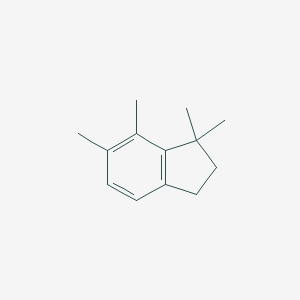
1,1,6,7-Tetramethylindane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,6,7-Tetramethylindane is a chemical compound that belongs to the class of polycyclic aromatic hydrocarbons (PAHs). It is a colorless liquid with a molecular weight of 198.31 g/mol and a boiling point of 222-224°C. 1,1,6,7-Tetramethylindane is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 1,1,6,7-Tetramethylindane is not fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways involved in oxidative stress, inflammation, and cancer development.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 1,1,6,7-Tetramethylindane can inhibit the production of reactive oxygen species (ROS), which are known to contribute to oxidative stress and inflammation. It has also been found to inhibit the expression of various pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 1,1,6,7-Tetramethylindane has been shown to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1,1,6,7-Tetramethylindane in lab experiments is its low toxicity and high stability. It can be easily synthesized and purified, making it a cost-effective option for research purposes. However, its solubility in water is limited, which may pose a challenge in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 1,1,6,7-Tetramethylindane. One area of interest is its potential as a therapeutic agent for the treatment of various diseases, such as cancer and inflammation. Another area of interest is its potential as a biomarker for the detection and diagnosis of diseases. Further studies are needed to fully understand the mechanism of action of 1,1,6,7-Tetramethylindane and its potential applications in various fields of science.
In conclusion, 1,1,6,7-Tetramethylindane is a promising chemical compound with potential applications in various fields of science. Its unique properties and potential therapeutic effects make it a promising candidate for further research and development.
Métodos De Síntesis
The synthesis of 1,1,6,7-Tetramethylindane can be achieved through several methods. One of the most commonly used methods involves the reaction of 2,3-dimethyl-1,3-butadiene with maleic anhydride in the presence of a catalyst such as palladium on carbon. Another method involves the reaction of 1,2,3,4-tetramethylbenzene with maleic anhydride in the presence of a catalyst such as sulfuric acid.
Aplicaciones Científicas De Investigación
1,1,6,7-Tetramethylindane has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antioxidant, anti-inflammatory, and anticancer properties, making it a promising candidate for drug development.
Propiedades
Número CAS |
16204-58-3 |
|---|---|
Nombre del producto |
1,1,6,7-Tetramethylindane |
Fórmula molecular |
C13H18 |
Peso molecular |
174.28 g/mol |
Nombre IUPAC |
3,3,4,5-tetramethyl-1,2-dihydroindene |
InChI |
InChI=1S/C13H18/c1-9-5-6-11-7-8-13(3,4)12(11)10(9)2/h5-6H,7-8H2,1-4H3 |
Clave InChI |
AKAQKGLHKLCCCF-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(CCC2(C)C)C=C1)C |
SMILES canónico |
CC1=C(C2=C(CCC2(C)C)C=C1)C |
Sinónimos |
1,1,6,7-Tetramethylindane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



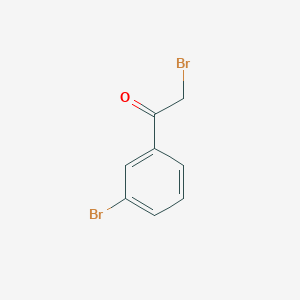
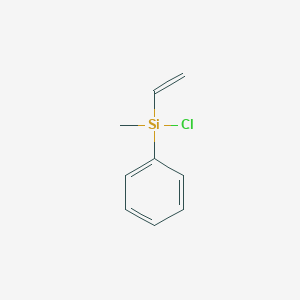
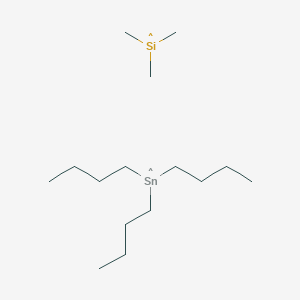
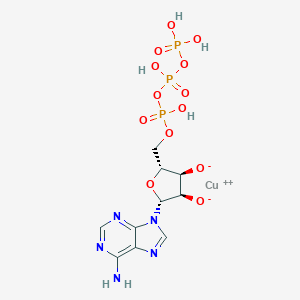
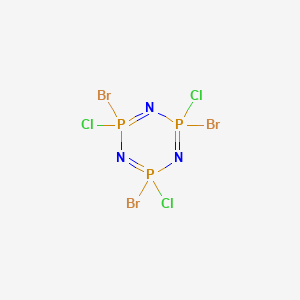
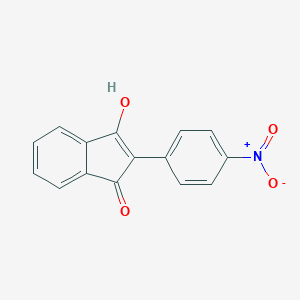
![exo-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl methacrylate](/img/structure/B97067.png)
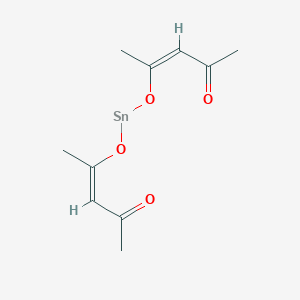
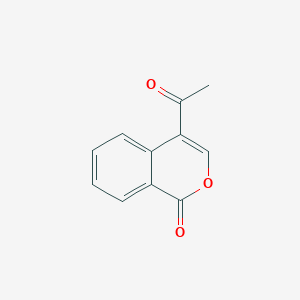
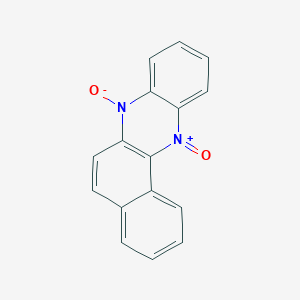
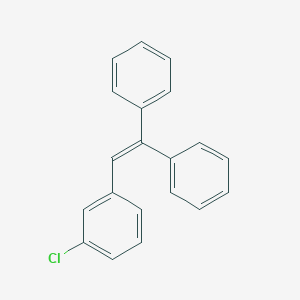
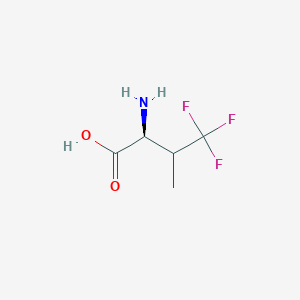
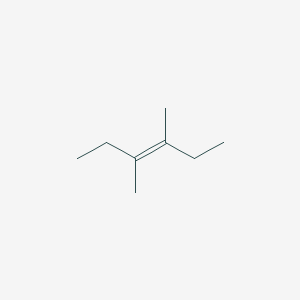
![3-[(2-Hydroxyphenyl)methylidene]pentane-2,4-dione](/img/structure/B97074.png)